molecular formula C10H20N2S4Zn B080214 Zinc diethyldithiocarbamate CAS No. 14324-55-1

Zinc diethyldithiocarbamate

Cat. No.: B080214
CAS No.: 14324-55-1
M. Wt: 361.9 g/mol
InChI Key: RKQOSDAEEGPRER-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ditiocarb Zinc is typically synthesized by reacting diethyldithiocarbamate with zinc salts. The reaction involves the formation of a complex between the diethyldithiocarbamate anion and zinc cation. The general reaction can be represented as: [ \text{2 (C}_2\text{H}_5\text{)NCS}_2\text{Na} + \text{ZnSO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)NCS}_2\text{Zn} + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, the production of Ditiocarb Zinc involves the large-scale reaction of diethyldithiocarbamate with zinc sulfate under controlled conditions. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and drying .

Types of Reactions:

    Oxidation: Ditiocarb Zinc can undergo oxidation reactions, leading to the formation of disulfides.

    Reduction: It can be reduced to its corresponding thiol derivatives.

    Substitution: The compound can participate in substitution reactions where the diethyldithiocarbamate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, phosphines.

Major Products:

Scientific Research Applications

Industrial Applications

1. Rubber Manufacturing
Zinc diethyldithiocarbamate is primarily used as an accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their elasticity and durability. Compared to other accelerators, this compound exhibits lower toxicity, making it a safer alternative for industrial use .

2. Polymer Synthesis
Recent studies have demonstrated the efficacy of this compound as a catalyst in synthesizing high molecular weight polyurethanes. These polyurethanes are biocompatible and can form thermogelling hydrogels, which are valuable for biomedical applications such as drug delivery systems . The compound's ability to catalyze reactions in various solvents further expands its applicability in polymer chemistry.

3. Alternative to Toxic Catalysts
this compound serves as a safer alternative to traditional organotin catalysts, which are often associated with environmental hazards and toxicity. Its use in polymerization reactions not only reduces health risks but also maintains effective catalytic performance .

Biomedical Applications

1. Anti-Cancer Research
this compound has garnered attention for its potential anti-cancer properties. As a metabolite of disulfiram, a drug used for treating alcoholism, it exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can enhance the solubility of disulfiram, thereby improving its therapeutic efficacy against tumors .

2. Inclusion Complexes for Enhanced Solubility
Research has explored the formation of inclusion complexes between this compound and cyclodextrins to improve its solubility and bioavailability. These complexes significantly enhance the cytotoxic activity of this compound against lung carcinoma cells, indicating its potential as a treatment option for cancer .

3. Reactive Oxygen Species Production
The compound's mechanism of action involves the production of reactive oxygen species, which play a crucial role in inducing cancer cell death. Additionally, it has been shown to inhibit pathways associated with cancer progression, such as the NF-kB signaling pathway .

Mechanism of Action

Ditiocarb Zinc exerts its effects primarily through chelation of metal ions such as copper and zinc. By binding to these metal ions, it inhibits the activity of metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix. This inhibition prevents the breakdown of the extracellular matrix, which is a crucial step in processes such as cancer metastasis and angiogenesis .

Comparison with Similar Compounds

  • Zinc Diethyldithiocarbamate
  • Zinc Dimethyldithiocarbamate
  • Zinc Ethylenebisdithiocarbamate

Comparison: Ditiocarb Zinc is unique in its ability to chelate both copper and zinc ions effectively. Compared to other similar compounds, it has shown superior catalytic performance in polymerization reactions and lower cytotoxicity in biomedical applications. Its dual chelation capability makes it a versatile compound in various scientific and industrial applications .

Biological Activity

Zinc diethyldithiocarbamate (ZDEC), a zinc salt of diethyldithiocarbamate, is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and associated case studies, highlighting its relevance in both pharmacological and toxicological contexts.

Overview of this compound

ZDEC is primarily recognized for its role as a rubber accelerator and has been implicated in various biological processes. Its ability to chelate metal ions, particularly zinc and copper, positions it as a crucial player in both therapeutic applications and potential allergenicity.

  • Metal Chelation : ZDEC exhibits a strong affinity for chelating divalent metal ions such as zinc and copper. This property is pivotal in modulating metal ion availability in biological systems, which can influence enzymatic activities and oxidative stress responses.
  • Antioxidant Activity : The compound has been shown to enhance cellular antioxidant defenses. For instance, studies indicate that ZDEC treatment increases superoxide dismutase (SOD) activity in hypoxic conditions, suggesting a protective role against oxidative damage in neuronal tissues .
  • Anti-Cancer Properties : Research indicates that ZDEC possesses anti-cancer activity, particularly against lung carcinoma cells. Inclusion complexes formed with cyclodextrins significantly enhance its solubility and cytotoxicity, making it a promising candidate for cancer therapy . The mechanism involves the generation of reactive oxygen species (ROS) upon metal complexation, leading to increased apoptosis in cancer cells .

Case Study 1: Neuroprotection in Hypoxia

A study utilizing zebrafish models demonstrated that ZDEC mitigated the increase of chelatable zinc levels during hypoxia, which is known to induce neurotoxic effects. The treatment resulted in improved thiol levels and SOD activity, indicating enhanced antioxidant capacity following ZDEC administration .

Case Study 2: Allergenicity Assessment

ZDEC has been evaluated for its allergenic potential through haptenation mechanisms. In murine models, ZDEC was found to bind to proteins via thiol groups, forming mixed disulfides that could trigger allergic responses. This highlights the dual nature of ZDEC as both beneficial and potentially harmful depending on exposure levels .

Research Findings

Study Findings Implications
Nature Study (2016)ZDEC reduced chelatable Zn levels in hypoxia modelsSuggests potential neuroprotective applications
Allergenicity Study (2008)ZDEC demonstrated haptenation leading to allergic responsesRaises concerns for occupational exposure
Cancer Study (2023)Enhanced cytotoxicity against lung carcinoma with cyclodextrin complexesIndicates therapeutic potential in oncology

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ZDEC and confirming its purity?

  • Synthesis : ZDEC is typically synthesized via aqueous reactions of sodium diethyldithiocarbamate with zinc salts (e.g., zinc acetate) under controlled pH and temperature. The "reagent simultaneous addition technique" (SimAdd) ensures stoichiometric precision, as demonstrated in microwave-assisted solvothermal synthesis of ZnS nanomaterials .
  • Purity Confirmation : X-ray crystallography is the gold standard for structural validation, revealing dimeric bis(μ²-S,S') coordination in ZDEC . Complementary techniques like FTIR and TG-DSC verify functional groups (C=S, Zn-S bonds) and thermal stability (decomposition at ~178–183°C) .

Q. How can spectroscopic techniques characterize ZDEC's structural properties?

  • FTIR : Identifies dithiocarbamate ligand vibrations (e.g., ν(C–N) at 1480–1520 cm⁻¹, ν(C–S) at 950–1000 cm⁻¹) .
  • THz Spectroscopy : Probes low-energy vibrational modes (<100 cm⁻¹), which correlate with spin relaxation dynamics in coordination complexes .
  • UV-Vis Spectrophotometry : Quantifies metal-ligand charge transfer transitions (e.g., Zn²⁺ → dithiocarbamate) and enables multicomponent analysis via partial least-squares regression for trace metal quantification .

Q. What analytical methods are suitable for quantifying metals using ZDEC chelates?

  • Colorimetric Assays : Arsenic detection via the diethyldithiocarbamate method involves reduction to arsine, followed by red complex formation (λ = 520 nm) .
  • Multicomponent Analysis : Partial least-squares regression in UV-Vis spectroscopy resolves overlapping spectra of metal-dithiocarbamate chelates (e.g., Cu, Ni, Co) with errors <6% .

Advanced Research Questions

Q. How does ZDEC's coordination geometry influence its reactivity in radical scavenging?

  • Kinetic Studies : ZDEC reacts with peroxy radicals via electron transfer or S–H2 mechanisms at the Zn center. Rate constants (e.g., for t-butylperoxy radicals) are measured using kinetic electron paramagnetic resonance (EPR) at sub-ambient temperatures (0°C to −90°C) .
  • Autoxidation Inhibition : Initial rate analysis in hydrocarbon systems reveals auto-retarding kinetics, with ZDEC acting as a chain-breaking antioxidant .

Q. What methodologies elucidate ZDEC's role in quantum coherence studies?

  • Spin Relaxation Dynamics : Magnetization relaxation in ZDEC-containing vanadyl complexes is probed via AC susceptibility and THz spectroscopy. Field-dependent relaxation times reveal contributions from direct, Raman, and tunneling processes .
  • Low-Energy Vibrations : THz spectra correlate with spin-phonon coupling, guiding the design of molecular qubits with enhanced quantum coherence .

Q. How is ZDEC utilized as a single-source precursor for semiconductor nanomaterials?

  • Microwave-Assisted Synthesis : ZDEC decomposes in ethylene glycol under solvothermal conditions to yield ZnS or Mn-doped ZnS nanocrystals. Precise temperature control (~180°C) ensures monodisperse particle sizes (5–10 nm) .
  • Luminescence Optimization : Core/shell CdS/ZnS structures synthesized from ZDEC precursors show enhanced photostability via surface passivation, critical for bioimaging applications .

Q. What experimental approaches study ZDEC's inhibition of cytochrome P-450 enzymes?

  • Mechanism-Based Inactivation : Diethyldithiocarbamate (ZDEC's hydrolyzed form) selectively inactivates P-450 IIE1 via covalent modification, assessed via chlorzoxazone 6-hydroxylation assays .
  • Immunoinhibition : Anti-P-450 IIE1 antibodies suppress ZDEC-mediated inhibition, confirming enzyme specificity in bioactivation of carcinogens (e.g., vinyl chloride) .

Q. How does ZDEC modulate neural excitotoxicity in epilepsy models?

  • Zinc Chelation : ZDEC binds synaptic Zn²⁺, exacerbating kainic acid-induced excitotoxicity in hippocampal neurons. Glutamate receptor (NMDA/AMPA) activation is quantified via electrophysiology and calcium imaging .
  • Histopathological Analysis : Cresyl violet staining reveals ZDEC-enhanced neurodegeneration in CA3 regions, linking Zn²⁺ dysregulation to temporal lobe epilepsy .

Q. Methodological Tables

Application Key Technique Reference
Structural AnalysisX-ray crystallography
Spin DynamicsTHz spectroscopy + AC susceptibility
Radical ScavengingKinetic EPR
Nanomaterial SynthesisMicrowave-assisted solvothermal route
Enzyme Inhibition StudiesImmunoinhibition assays

Properties

Key on ui mechanism of action

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/

CAS No.

14324-55-1

Molecular Formula

C10H20N2S4Zn

Molecular Weight

361.9 g/mol

IUPAC Name

zinc;N,N-diethylcarbamodithioate

InChI

InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2

InChI Key

RKQOSDAEEGPRER-UHFFFAOYSA-L

SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2]

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2]

Color/Form

White powder

density

1.47 at 20 °C/20 °C

melting_point

172-176 °C

Key on ui other cas no.

14324-55-1

physical_description

Dry Powder, Liquid;  Dry Powder
White solid;  [Hawley]

Pictograms

Irritant; Environmental Hazard

solubility

Sol in carbon disulfide, benzene, chloroform;  insol in water

Synonyms

Ammonium Salt Ditiocarb
Bismuth Salt Ditiocarb
Diethylcarbamodithioic Acid
Diethyldithiocarbamate
Diethyldithiocarbamate, Sodium
Diethyldithiocarbamate, Zinc
Diethyldithiocarbamic Acid
Dithiocarb
Ditiocarb
Ditiocarb Sodium
Ditiocarb, Ammonium Salt
Ditiocarb, Bismuth Salt
Ditiocarb, Lead Salt
Ditiocarb, Potassium Salt
Ditiocarb, Sodium Salt
Ditiocarb, Sodium Salt, Trihydrate
Ditiocarb, Tin(4+) Salt
Ditiocarb, Zinc Salt
Imuthiol
Lead Salt Ditiocarb
Potassium Salt Ditiocarb
Sodium Diethyldithiocarbamate
Sodium Salt Ditiocarb
Sodium, Ditiocarb
Thiocarb
Zinc Diethyldithiocarbamate
Zinc Salt Ditioca

Origin of Product

United States

Synthesis routes and methods

Procedure details

The sequence of addition of the zinc compound and carbon disulfide is changed to conform to the method of Example 1 of U.S. Pat. No. 6,534,675, and zinc diethyldithiocarbamate (ZDEC-C) is prepared. Add 73 grams of diethylamine to 150 grams of water with temperature controlled at 25° C., then add 900 grams of solution with 3.4% ammonium hydroxide and 1% carbon dioxide which prevents the premature precipitation of the zinc content. Further add 346 grams of zinc ammonia complex solution A as in Example 1 containing 9.56% zinc to the solution and 1.7 grams of emulsifier Tanemul 1203. Lower the solution temperature to 15° C., add 78.5 grams of carbon disulfide slowly into the mixture under heavy agitation over 1 hour while keeping the temperature at or below 20° C. Yellowish white precipitates appear with the addition, and vapor comes out from the mixture. Continue the agitation for 3 hours, then heat the solution gradually to 40° C. Boil the solution, continue agitation for another 2 hours, then vacuum filter the precipitates. The filtrate has a pH of 8.45, and is substantially free of zinc and ammonia. The filtration is finished in 5 minutes. Wash the solid at the filter with 500 ml of 80° C. distilled water four times. Then dry the precipitate at 110° C. for 2 hours to obtain 172 grams of zinc diethyldithiocarbamate with 0.1% moisture content. We call this sample ZDEC-C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc diethyldithiocarbamate

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